Ethyl 3-(2-hydroxyethoxy)propanoate
Description
Ethyl 3-(2-hydroxyethoxy)propanoate (CAS 1379649-81-6) is a propanoate ester derivative featuring a 2-hydroxyethoxy substituent at the third carbon position. This compound is characterized by its ether-linked hydroxyl group, which enhances its hydrophilicity and reactivity compared to simpler alkyl esters.
Properties
Molecular Formula |
C7H14O4 |
|---|---|
Molecular Weight |
162.18 g/mol |
IUPAC Name |
ethyl 3-(2-hydroxyethoxy)propanoate |
InChI |
InChI=1S/C7H14O4/c1-2-11-7(9)3-5-10-6-4-8/h8H,2-6H2,1H3 |
InChI Key |
COJOLBBVWSYDKN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCOCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Based Classification
The following table summarizes key propanoate derivatives with varying substituents, their applications, and physicochemical properties (where available):
Hydrophilicity and Reactivity
- This compound: The hydroxyl and ether groups increase water solubility, making it suitable for aqueous-phase reactions or as a biodegradable linker in prodrugs .
- Ethyl 3-(methylthio)propanoate: The thioether group contributes to volatile sulfurous notes in pineapple aroma, with stability under acidic conditions .
- Ethyl 3-(isopropylamino)propanoate: The amino group facilitates nucleophilic reactions, critical for forming carbamate insecticides like Benfuracarb .
Thermal and Chemical Stability
- Fluorinated Derivatives (e.g., Ethyl 2-fluoro-3-oxo-3-phenylpropanoate): Fluorine substitution enhances thermal stability and resistance to metabolic degradation, valuable in medicinal chemistry .
- Ethyl 3-(2-ethoxy-2-oxoethyl)pyrrolidinylpropanoate: The pyrrolidinyl group may stabilize intermediates via intramolecular hydrogen bonding, though stability data are lacking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
